molecular formula C16H19N3O4S B10812646 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B10812646
M. Wt: 349.4 g/mol
InChI Key: LZQHRODOLFRAES-UHFFFAOYSA-N
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Description

This compound features a central acetamide backbone with two distinct substituents:

  • Aniline-derived moiety: A 2-methoxy-N-methylsulfonylanilino group, which introduces both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) effects.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from analogues.

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-15-8-4-3-7-14(15)19(24(2,21)22)12-16(20)18-11-13-6-5-9-17-10-13/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQHRODOLFRAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: This step might involve the reaction of aniline with methoxy and methylsulfonyl reagents under controlled conditions.

    Coupling with pyridine: The aniline derivative is then coupled with a pyridine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

    Reduction: Reduction reactions could target the nitro group if present or reduce the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide could have various applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Pyridazin-3(2H)-one Derivatives (FPR Agonists)

Example Compounds :

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Similarities :

  • Acetamide linkage.
  • Aromatic substituents (methoxybenzyl, bromophenyl).

Key Differences :

  • Core structure: Pyridazinone vs. pyridine in the target compound.
  • Receptor Specificity: These derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and chemotaxis in neutrophils . The target compound’s pyridine ring and methylsulfonylanilino group may alter receptor binding compared to the pyridazinone core.

Activity Implications :

  • Methoxy positional isomers (3- vs. 4-methoxybenzyl) modulate FPR selectivity. The target compound’s 2-methoxy group may similarly fine-tune receptor interactions.

Pyridine-Based Acetamides

Example Compounds :

N-(2-Hydroxypyridin-3-yl)acetamide

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Structural Similarities :

  • Acetamide backbone.
  • Pyridine ring substitution.

Key Differences :

  • Substituents : Hydroxyl and iodo groups vs. methoxy and methylsulfonyl groups in the target compound.
  • The target’s methylsulfonyl group may improve metabolic stability via electron withdrawal.

Functional Impact :

Sulfanylethyl and Dimethoxy-Substituted Analogues

Example Compound: N-[2-(4-Chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

Structural Similarities :

  • Methylsulfonylanilino group.
  • Acetamide core.

Key Differences :

  • Sulfanylethyl vs.
  • Substituent Pattern : 3,4-Dimethoxy (electron-donating) vs. 2-methoxy (moderate steric hindrance) in the target compound.

Activity Implications :

  • Dimethoxy groups may enhance lipophilicity, favoring blood-brain barrier penetration. The target’s single methoxy group balances polarity and steric effects.

Triazolylsulfanyl-Substituted Acetamide

Example Compound: 2-[(4-Amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide

Structural Similarities :

  • Acetamide framework.
  • Pyridine ring presence.

Key Differences :

  • Triazole Ring : Introduces hydrogen-bonding sites (amine groups) and rigidity.

Functional Impact :

  • The triazole’s nitrogen-rich structure may enhance binding to metalloenzymes or nucleic acids, diverging from the target’s sulfonamide-aniline interactions.

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